BMS-817378

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

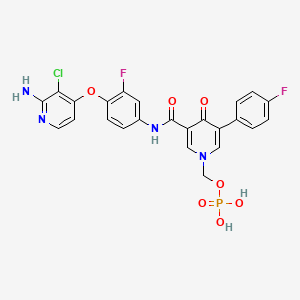

[3-[[4-(2-amino-3-chloropyridin-4-yl)oxy-3-fluorophenyl]carbamoyl]-5-(4-fluorophenyl)-4-oxopyridin-1-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18ClF2N4O7P/c25-21-20(7-8-29-23(21)28)38-19-6-5-15(9-18(19)27)30-24(33)17-11-31(12-37-39(34,35)36)10-16(22(17)32)13-1-3-14(26)4-2-13/h1-11H,12H2,(H2,28,29)(H,30,33)(H2,34,35,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXDZWUPUSDCGDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN(C=C(C2=O)C(=O)NC3=CC(=C(C=C3)OC4=C(C(=NC=C4)N)Cl)F)COP(=O)(O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18ClF2N4O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: BMS-817378 (BMS-777607) Mechanism of Action in Glioblastoma

Executive Summary

Glioblastoma (GBM) remains one of the most aggressive and challenging primary brain tumors to treat. The receptor tyrosine kinase (RTK) AXL is frequently overexpressed in GBM and its activation is associated with tumor progression, therapy resistance, and poor patient prognosis. BMS-817378, also known as BMS-777607, is a potent small molecule inhibitor targeting AXL and c-Met, among other related kinases. Preclinical evidence robustly supports the therapeutic potential of this compound in GBM. Its core mechanism of action revolves around the direct inhibition of AXL phosphorylation, leading to the disruption of key downstream signaling pathways that govern cell proliferation, survival, migration, and angiogenesis. In both in vitro and in vivo GBM models, this compound has demonstrated significant anti-tumoral effects, suggesting its promise as a targeted therapy for this devastating disease.

Core Mechanism of Action

This compound functions as an ATP-competitive inhibitor of a specific group of receptor tyrosine kinases. In the context of glioblastoma, its primary therapeutic effect is derived from the potent and selective inhibition of AXL kinase activity.

Upon binding of its ligand, Gas6, the AXL receptor dimerizes and autophosphorylates its intracellular kinase domain. This phosphorylation event creates docking sites for adaptor proteins, initiating downstream signaling cascades crucial for GBM pathogenesis. The two major pathways activated by AXL are:

-

PI3K/AKT Pathway: This pathway is a central regulator of cell survival, proliferation, and growth. Activated AXL recruits and activates Phosphoinositide 3-kinase (PI3K), which in turn phosphorylates and activates AKT. Activated AKT proceeds to phosphorylate a multitude of substrates that inhibit apoptosis (e.g., by inactivating BAD) and promote cell cycle progression.

-

MAPK/ERK Pathway: This cascade is critical for cell proliferation, differentiation, and migration. AXL activation can lead to the stimulation of the Ras/Raf/MEK/ERK signaling module, culminating in the phosphorylation of ERK1/2. Activated ERK translocates to the nucleus to regulate transcription factors involved in cell division and motility.

This compound directly binds to the ATP-binding pocket of the AXL kinase domain, preventing its autophosphorylation. This blockade at the apex of the signaling cascade effectively abrogates the activation of both the PI3K/AKT and MAPK/ERK pathways, leading to multiple anti-cancer effects, including decreased proliferation, increased apoptosis, and reduced invasion.[1]

Preclinical Data in Glioblastoma

Studies utilizing the human glioblastoma cell lines U118MG and SF126 have provided substantial evidence of the anti-tumor efficacy of this compound.

In Vitro Efficacy

In cell-based assays, this compound demonstrates a significant reduction in GBM cell viability and migration, coupled with an induction of apoptosis.[1][2] While specific IC50 values for these GBM cell lines are not explicitly detailed in the referenced literature, a concentration of 12.5 µM was shown to be effective at significantly reducing AXL phosphorylation and inducing anti-tumoral effects.[1]

| Parameter | Cell Line | Treatment | Result | Reference |

| Target Inhibition | U118MG, SF126 | 12.5 µM BMS-777607 (12 hrs) | Significant reduction in phosphorylated AXL (p-AXL) | [1] |

| U118MG, SF126 | 12.5 µM BMS-777607 (12 hrs) | Phosphorylation of c-MET was unaffected | [1] | |

| Cell Viability | U118MG, SF126 | 12.5 µM BMS-777607 (24 hrs) | Significantly reduced cell numbers | [1] |

| Apoptosis | U118MG, SF126 | 12.5 µM BMS-777607 (24 hrs) | Significant increase in Caspase-3/7 (CPP32) activity | [1] |

In Vivo Efficacy

Orthotopic xenograft models in immunodeficient mice have confirmed the potent in vivo activity of this compound against glioblastoma. Intraperitoneal administration of the compound resulted in a dramatic reduction in tumor volume.[2][3]

| Parameter | Animal Model | GBM Cell Line | Treatment Regimen | Result | Reference |

| Tumor Volume | CD1NuNu Mice | U118MG Xenograft | 30 mg/kg BW (i.p. 2x/day for 7 days) | >91% tumor reduction ; complete regression in some cases | [2][3] |

| Tumor Volume | CD1NuNu Mice | SF126 Xenograft | 30 mg/kg BW (i.p. 2x/day) | 56% tumor volume reduction | [2][3] |

| Proliferation | SF126 Xenograft | SF126 | 30 mg/kg BW | Decreased Ki67 expression | [1] |

| Apoptosis | SF126 Xenograft | SF126 | 30 mg/kg BW | Increased intratumoral apoptotic events | [1] |

| Angiogenesis | U118MG, SF126 | U118MG, SF126 | 30 mg/kg BW | Anti-angiogenic effects observed in tumor xenografts | [2][3] |

Experimental Protocols & Methodologies

The following protocols are based on the methodologies described by Onken et al., 2016 in Oncotarget.[2]

Cell Culture and Reagents

-

Cell Lines: Human glioblastoma cell lines U118MG and SF126 were used.

-

Culture Medium: Cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Calf Serum (FCS), 1% penicillin/streptomycin, and 1% glutamine.

-

Inhibitor: BMS-777607 was dissolved in DMSO for in vitro experiments. For in vivo studies, it was prepared in a vehicle solution.

Western Blot Analysis for AXL Phosphorylation

-

Cell Lysis: GBM cells were treated with 12.5 µM BMS-777607 or vehicle (DMSO) for 12 hours. Cells were then washed with PBS and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay.

-

Immunoprecipitation (IP): To specifically analyze phosphorylated AXL (p-AXL), cell lysates were incubated with an anti-p-AXL antibody overnight, followed by incubation with protein A/G beads to pull down the antibody-protein complex.

-

SDS-PAGE and Transfer: The immunoprecipitated samples were resolved on an SDS-polyacrylamide gel and transferred to a PVDF membrane.

-

Antibody Incubation: The membrane was blocked and then incubated with a primary antibody against total AXL. Following washes, it was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The results confirmed a significant reduction in p-AXL levels upon treatment, while total AXL levels remained unchanged.[1]

Orthotopic Intracranial Xenograft Model

-

Animal Model: CD1NuNu immunodeficient mice were used.

-

Cell Implantation: U118MG or SF126 cells were harvested and resuspended in PBS. A stereotactic platform was used to inject the tumor cells into the brains of anesthetized mice.

-

Treatment Initiation: Treatment was initiated 3 days post-implantation for the aggressive SF126 model and after tumor establishment (confirmed by MRI) for the U118MG model.

-

Drug Administration: BMS-777607 was administered intraperitoneally (i.p.) twice daily at a dose of 30 mg/kg body weight. The control group received vehicle injections.

-

Tumor Growth Monitoring: Tumor volume was assessed periodically using Magnetic Resonance Imaging (MRI).

Visualized Pathways and Workflows

Signaling Pathway Diagram

References

BMS-817378: A Technical Overview of c-Met Signaling Pathway Inhibition

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on BMS-817378 (also known as BMS-777607), a potent and selective inhibitor of the c-Met receptor tyrosine kinase. It details the compound's mechanism of action, presents key quantitative data from preclinical studies, outlines relevant experimental protocols, and visualizes the complex signaling pathways involved.

The c-Met Signaling Pathway

The c-Met receptor, also known as hepatocyte growth factor receptor (HGFR), is a receptor tyrosine kinase that plays a pivotal role in various cellular processes, including cell proliferation, survival, motility, and morphogenesis.[1][2] Its natural ligand is the hepatocyte growth factor (HGF).[1][3] The binding of HGF to c-Met induces receptor dimerization and autophosphorylation of key tyrosine residues in its intracellular kinase domain (Tyr1234, Tyr1235).[3][4]

This activation triggers a cascade of downstream signaling pathways, primarily the RAS/MAPK and PI3K/AKT pathways, which are crucial for mediating the cellular effects of HGF/c-Met signaling.[1][5] Aberrant activation of the c-Met pathway, through overexpression, mutation, or amplification, is implicated in the development, progression, invasion, and metastasis of numerous cancers, making it a critical target for therapeutic intervention.[2][6]

Figure 1: Simplified c-Met signaling cascade.

This compound: Mechanism of Inhibition

This compound (BMS-777607) is a selective, ATP-competitive small molecule inhibitor that targets the kinase activity of c-Met.[7][8] By binding to the ATP-binding pocket of the c-Met kinase domain, it prevents autophosphorylation and subsequent activation of downstream signaling molecules.[7] This disruption of the HGF/c-Met axis leads to the inhibition of critical tumor-promoting processes, including cell growth, survival, invasion, and angiogenesis.[6]

The compound also demonstrates potent inhibitory activity against other related receptor tyrosine kinases, including Axl, Ron, and Tyro3.[7][8] This multi-targeted profile may contribute to its overall anti-tumor efficacy.

Figure 2: Mechanism of c-Met inhibition by this compound.

Quantitative Data

The following tables summarize the quantitative data for this compound's inhibitory activity from various preclinical studies.

Table 1: In Vitro Kinase Inhibitory Activity

| Target Kinase | IC50 (nM) | Selectivity Notes |

| c-Met | 3.9[7][8] | >40-fold more selective for Met-related targets vs. Lck, VEGFR-2, TrkA/B.[7][8] |

| Axl | 1.1[7][8] | >500-fold greater selectivity vs. all other tested receptor and non-receptor kinases.[7][8] |

| Ron | 1.8[7][8] | |

| Tyro3 | 4.3[7][8] |

Table 2: Cellular Activity of this compound

| Cell Line | Assay Type | IC50 (nM) | Notes |

| GTL-16 | c-Met Autophosphorylation (Lysates) | 20[7][8] | A gastric carcinoma cell line with c-Met amplification. |

| PC-3 | HGF-induced c-Met Autophosphorylation | <1[7] | Prostate cancer cell line. |

| DU145 | HGF-induced c-Met Autophosphorylation | <1[7] | Prostate cancer cell line. |

| KHT | c-Met Autophosphorylation | 10[7] | Murine fibrosarcoma cell line. |

| PC-3, DU145 | HGF-induced Cell Scattering | <100[7] | Almost complete inhibition observed at 500 nM.[7] |

| U118MG, SF126 | Cell Viability (MTT Assay) | ~12,500 | Glioblastoma cell lines; significant reduction in viability at 12.5 µM.[9] |

Table 3: In Vivo Efficacy of this compound

| Tumor Model | Animal Model | Dosing Regimen | Efficacy |

| GTL-16 Xenograft | Athymic Mice | 6.25 - 50 mg/kg, Oral | Significant reduction in tumor volume.[7] |

| KHT Lung Metastasis | C3H/HeJ Mice | 25 mg/kg/day, Oral | 28.3% decrease in the number of lung tumor nodules.[7] |

| SF126 Xenograft | Mouse | 30 mg/kg, i.p. | 56% reduction in tumor volume.[9][10] |

| U118MG Xenograft | Mouse | 30 mg/kg, i.p. | >91% tumor remission.[9][10] |

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of this compound.

4.1. In Vitro Kinase Assay This assay measures the direct inhibitory effect of the compound on purified enzyme activity.

-

Reaction Components : The kinase reaction is typically performed in a 30 µL volume containing:

-

Procedure :

-

The compound (this compound) is prepared at various concentrations, typically in DMSO.

-

The reaction components are combined with the compound and incubated for 1 hour at 30°C.[7]

-

The reaction is terminated by adding cold trichloroacetic acid (TCA) to a final concentration of 8%.[7]

-

The precipitated substrate is captured, and the incorporated radioactivity is measured to determine kinase activity.

-

IC50 values are calculated from the dose-response curve.

-

4.2. Cellular Autophosphorylation Assay This assay assesses the inhibitor's ability to block c-Met activation within a cellular context.

-

Cell Culture : Cells (e.g., GTL-16, PC-3) are cultured in appropriate media. For HGF-dependent models, cells may be serum-starved before stimulation.

-

Treatment : Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 2 hours).

-

Stimulation : Where applicable, cells are stimulated with HGF (e.g., 50 ng/mL) to induce c-Met phosphorylation.[11]

-

Lysis : Cells are washed and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Analysis (Western Blot) :

-

Cell lysates are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with a primary antibody specific for phosphorylated c-Met (p-c-Met).

-

A second primary antibody for total c-Met is used on a separate blot or after stripping as a loading control.

-

Signal is detected using a secondary antibody conjugated to a reporter (e.g., HRP) and an appropriate substrate.

-

Band intensities are quantified to determine the inhibition of phosphorylation.

-

4.3. In Vivo Tumor Xenograft Study This protocol evaluates the anti-tumor efficacy of this compound in a living organism.

-

Animal Model : Immunocompromised mice (e.g., athymic nude mice) are used to prevent rejection of human tumor cells.

-

Tumor Implantation : Human tumor cells (e.g., GTL-16, U118MG) are injected subcutaneously or orthotopically into the mice.

-

Treatment Initiation : Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.

-

Drug Formulation and Administration :

-

Efficacy Assessment :

-

Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Animal body weight is monitored as an indicator of toxicity.

-

-

Study Endpoint : The study is concluded when tumors in the control group reach a predetermined size. Tumors are often excised for further analysis (e.g., immunohistochemistry for proliferation markers like Ki67 or apoptosis markers).[9]

Figure 3: General workflow for an in vivo xenograft study.

Clinical Development

BMS-777607 has been investigated in early-phase clinical trials for patients with advanced solid tumors. For instance, clinical trials NCT00792558 (Phase 1) and NCT00605618 (Phase 1/2) were initiated to evaluate its safety, tolerability, and pharmacokinetics.[8] Additionally, this compound has been described as a prodrug of BMS-794833, a dual inhibitor of Met and VEGFR-2, indicating a strategy to improve the drug's properties for clinical use.[12][13]

Conclusion

This compound is a potent, selective, and orally bioavailable inhibitor of the c-Met receptor tyrosine kinase and related kinases like Axl and Ron. Preclinical data robustly demonstrates its ability to block c-Met signaling, inhibit tumor cell proliferation and invasion, and suppress tumor growth in vivo. The detailed protocols and quantitative data presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals working on c-Met pathway inhibitors and related cancer therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. What are c-Met inhibitors and how do they work? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medkoo.com [medkoo.com]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Inhibiting receptor tyrosine kinase AXL with small molecule inhibitor BMS-777607 reduces glioblastoma growth, migration, and invasion in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibiting receptor tyrosine kinase AXL with small molecule inhibitor BMS-777607 reduces glioblastoma growth, migration, and invasion in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. oncotarget.com [oncotarget.com]

- 12. researchgate.net [researchgate.net]

- 13. adooq.com [adooq.com]

The Multi-faceted Targeting Profile of BMS-817378: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-817378, also known as BMS-777607, is a potent, orally bioavailable, small molecule inhibitor that has demonstrated significant anti-tumor activity in preclinical models. This document provides a comprehensive technical overview of the primary molecular targets of this compound, its mechanism of action, and the experimental methodologies used to elucidate its activity. Quantitative data are presented in structured tables for clarity, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its therapeutic potential.

Primary Molecular Targets of this compound

This compound is a multi-targeted kinase inhibitor, with its primary activity directed against the TAM (Tyro3, Axl, Mer) and MET receptor tyrosine kinase families. These kinases are critical regulators of cell proliferation, survival, migration, and invasion, and their dysregulation is frequently implicated in cancer progression and therapeutic resistance.

Quantitative Inhibition Profile

The inhibitory activity of this compound against its primary targets has been quantified through in vitro kinase assays, with the half-maximal inhibitory concentrations (IC50) summarized in the table below. The data highlights the potent and selective nature of this inhibitor.

| Target Kinase | IC50 (nM) | Kinase Family | Reference |

| Axl | 1.1 | TAM | [1][2][3] |

| Ron (MST1R) | 1.8 | MET | [1][2][3] |

| c-Met (MET) | 3.9 | MET | [1][2][3] |

| Tyro3 | 4.3 | TAM | [1][2][3] |

| Mer | 14 | TAM | [4] |

| FLT3 | 16 | - | [4] |

| Aurora B | 78 | - | [4] |

| Lck | 120 | - | [4] |

| VEGFR2 | 180 | - | [4] |

Table 1: In vitro inhibitory activity of this compound against a panel of protein kinases. The IC50 values represent the concentration of the inhibitor required to reduce the kinase activity by 50%.

Mechanism of Action and Downstream Signaling

This compound functions as an ATP-competitive inhibitor, binding to the kinase domain of its target receptors and preventing their autophosphorylation and subsequent activation.[5] This blockade of receptor activation leads to the downstream inhibition of multiple signaling pathways crucial for tumor growth and survival.

Inhibition of c-Met Signaling

The c-Met receptor, upon binding its ligand Hepatocyte Growth Factor (HGF), activates several downstream pathways, including the RAS/MAPK, PI3K/Akt, and STAT pathways, promoting cell proliferation, survival, and motility.[5][6] this compound effectively abrogates these signaling cascades by inhibiting the initial c-Met autophosphorylation event.

Inhibition of TAM Kinase Signaling

The TAM kinases (Tyro3, Axl, Mer) are activated by their ligands Gas6 and Protein S. They play crucial roles in cell survival, proliferation, and immune regulation. Axl, in particular, is often overexpressed in cancer and contributes to drug resistance. This compound's potent inhibition of these kinases disrupts these pro-tumorigenic signaling networks.

Experimental Protocols

The characterization of this compound's activity relies on a suite of in vitro and cell-based assays. Below are detailed methodologies for key experiments.

In Vitro Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified kinases.

Protocol:

-

Reaction Setup: Prepare a reaction mixture containing the purified kinase (e.g., c-Met, Axl), a generic substrate (e.g., poly(Glu, Tyr) 4:1), and ATP (radiolabeled or in a system with a detection reagent).

-

Inhibitor Addition: Add varying concentrations of this compound (typically in DMSO, with a final DMSO concentration kept below 1%) to the reaction mixture.

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow for the kinase reaction to proceed.

-

Reaction Termination: Stop the reaction by adding a quenching solution (e.g., EDTA or a specific kinase inhibitor).

-

Detection: Quantify the kinase activity. For radiolabeled ATP, this involves measuring the incorporation of the radioactive phosphate into the substrate. For non-radioactive methods, this may involve measuring the amount of ADP produced using a coupled enzymatic reaction that generates a luminescent or fluorescent signal.

-

Data Analysis: Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Phosphorylation Assay (Western Blot)

This assay assesses the ability of this compound to inhibit the phosphorylation of its target kinases and their downstream effectors within a cellular context.

Protocol:

-

Cell Culture and Treatment: Plate cancer cells known to express the target kinases (e.g., GTL-16 for c-Met) and allow them to adhere. Treat the cells with various concentrations of this compound for a specified duration. In some experiments, cells are stimulated with the cognate ligand (e.g., HGF) to induce receptor phosphorylation.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay) to ensure equal loading for electrophoresis.

-

SDS-PAGE and Western Transfer: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-c-Met).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

To assess total protein levels, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) protein.

-

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total protein.

Cell Viability Assay (MTT Assay)

This assay measures the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound and incubate for a desired period (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot the results against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Cell Migration Assay (Transwell Assay)

This assay evaluates the impact of this compound on the migratory capacity of cancer cells.

Protocol:

-

Chamber Setup: Place a cell culture insert with a porous membrane (e.g., 8 µm pores) into the wells of a 24-well plate.

-

Chemoattractant Addition: Add media containing a chemoattractant (e.g., fetal bovine serum or HGF) to the lower chamber.

-

Cell Seeding: Resuspend cancer cells in serum-free media containing different concentrations of this compound and seed them into the upper chamber of the insert.

-

Incubation: Incubate the plate for a period that allows for cell migration (e.g., 24 hours).

-

Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.

-

Staining and Quantification: Fix and stain the migrated cells on the lower surface of the membrane with a dye such as crystal violet. Elute the dye and measure the absorbance, or count the number of migrated cells in several microscopic fields.

-

Data Analysis: Compare the number of migrated cells in the treated groups to the control group to determine the inhibitory effect of this compound on cell migration.

Conclusion

This compound is a potent inhibitor of the c-Met and TAM family of receptor tyrosine kinases. Its multi-targeted profile allows for the simultaneous blockade of several key signaling pathways that drive cancer cell proliferation, survival, and motility. The experimental methodologies outlined in this guide provide a robust framework for the continued investigation of this compound and other kinase inhibitors in preclinical and translational research. A thorough understanding of its primary targets and mechanism of action is essential for its rational development as a potential anti-cancer therapeutic.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. mdpi.com [mdpi.com]

- 3. Identification of signalling pathways activated by Tyro3 that promote cell survival, proliferation and invasiveness in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. An Introduction and Overview of RON Receptor Tyrosine Kinase Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]

The Role of BMS-817378 in Inhibiting Tumor Angiogenesis: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-817378, also known as BMS-777607, is a potent, orally available small molecule inhibitor of several receptor tyrosine kinases (RTKs). It primarily targets the c-Met receptor, also known as hepatocyte growth factor receptor (HGFR), and has also shown significant activity against the Axl, Ron, and Tyro3 RTKs. The c-Met signaling pathway is a critical driver of tumor progression, playing a pivotal role in cell proliferation, survival, migration, invasion, and, notably, tumor angiogenesis. Overexpression or mutation of c-Met is observed in a wide array of human cancers, making it a compelling target for therapeutic intervention. This document provides a comprehensive technical guide on the role of this compound in modulating tumor angiogenesis, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

Core Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the c-Met kinase. By binding to the ATP-binding pocket of the c-Met receptor, it blocks its autophosphorylation and subsequent activation of downstream signaling cascades. This inhibition disrupts the cellular processes that are dependent on HGF/c-Met signaling, including the angiogenic response. The primary downstream pathways affected are the Phosphoinositide 3-kinase (PI3K)/Akt and the Ras/Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways, both of which are central to endothelial cell function and angiogenesis.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound from various preclinical studies.

Table 1: Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) | Selectivity |

| c-Met | 3.9 | >500-fold more selective versus a panel of other receptor and non-receptor kinases.[1] |

| Axl | 1.1 | 40-fold more selective for Met-related targets than Lck, VEGFR-2, and TrkA/B.[1] |

| Ron | 1.8 | |

| Tyro3 | 4.3 |

Table 2: In Vitro Anti-proliferative and Anti-angiogenic Activity of this compound

| Cell Line | Assay | Endpoint | IC50 / Effect |

| Prostate Cancer (PC-3, DU145) | c-Met Autophosphorylation | Inhibition of HGF-induced phosphorylation | < 1 nM |

| Prostate Cancer (PC-3, DU145) | Cell Migration | Inhibition of HGF-induced migration | < 0.1 µM |

| Prostate Cancer (PC-3, DU145) | Cell Invasion | Inhibition of HGF-induced invasion | < 0.1 µM |

| Glioblastoma (U118MG, SF126) | Cell Viability (MTT Assay) | Reduction in cell number after 24h | Significant reduction at 12.5 µM[1] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Tube Formation | Inhibition of capillary-like structure formation | Demonstrated anti-angiogenic effect[1] |

Table 3: In Vivo Antitumor and Anti-angiogenic Activity of this compound

| Tumor Model | Treatment | Endpoint | Result |

| Glioblastoma (SF126 Xenograft) | BMS-777607 | Tumor Volume Reduction | 56% reduction[1] |

| Glioblastoma (U118MG Xenograft) | BMS-777607 | Tumor Remission | >91% remission[1] |

| Glioblastoma Xenografts | BMS-777607 | Glioma Vessel Surface and Size | Reduced vessel surface and size[1] |

Signaling Pathways and Experimental Workflows

Signaling Pathway

The following diagram illustrates the c-Met signaling pathway and the point of inhibition by this compound.

Caption: c-Met signaling pathway and inhibition by this compound.

Experimental Workflow: In Vitro Tube Formation Assay

The following diagram outlines the workflow for assessing the anti-angiogenic potential of this compound using an in vitro tube formation assay.

Caption: Workflow for an in vitro tube formation assay.

Detailed Experimental Protocols

Western Blot Analysis for Phosphorylated and Total Kinase Levels

Objective: To determine the effect of this compound on the phosphorylation of c-Met, Akt, and ERK in response to HGF stimulation.

Methodology:

-

Cell Culture and Treatment:

-

Plate tumor cells (e.g., PC-3, DU145) in complete growth medium and allow them to adhere and reach 70-80% confluency.

-

Serum-starve the cells overnight to reduce basal kinase phosphorylation.

-

Pre-treat the cells with varying concentrations of this compound (or vehicle control) for 1-2 hours.

-

Stimulate the cells with recombinant human HGF (e.g., 25-50 ng/mL) for 10-15 minutes.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-c-Met (Tyr1234/1235), total c-Met, phospho-Akt (Ser473), total Akt, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software.

-

Normalize the phosphorylated protein levels to the total protein levels.

-

In Vitro Endothelial Cell Tube Formation Assay

Objective: To assess the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells in vitro.

Methodology:

-

Preparation of Matrigel Plate:

-

Thaw Matrigel on ice.

-

Coat the wells of a pre-chilled 96-well plate with Matrigel.

-

Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

-

-

Cell Seeding and Treatment:

-

Harvest Human Umbilical Vein Endothelial Cells (HUVECs).

-

Resuspend the HUVECs in endothelial cell growth medium.

-

Seed the HUVECs onto the solidified Matrigel.

-

Treat the cells with various concentrations of this compound or vehicle control.

-

-

Incubation and Visualization:

-

Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.

-

Monitor the formation of tube-like structures using an inverted microscope.

-

-

Quantification:

-

Capture images of the tube networks.

-

Quantify the total tube length and the number of branch points using image analysis software.

-

Cell Migration and Invasion Assays (Boyden Chamber Assay)

Objective: To evaluate the effect of this compound on the migratory and invasive potential of cancer cells.

Methodology:

-

Chamber Preparation:

-

For the invasion assay, coat the upper surface of the transwell inserts (8 µm pore size) with a thin layer of Matrigel and allow it to solidify. For the migration assay, the inserts are used without a Matrigel coating.

-

-

Cell Preparation and Seeding:

-

Serum-starve the cancer cells overnight.

-

Harvest and resuspend the cells in serum-free medium containing different concentrations of this compound or vehicle control.

-

Seed the cell suspension into the upper chamber of the transwell inserts.

-

-

Assay Performance:

-

Add complete medium containing a chemoattractant (e.g., 10% FBS or HGF) to the lower chamber.

-

Incubate the plate at 37°C in a 5% CO2 incubator for a duration appropriate for the cell type (typically 12-48 hours).

-

-

Analysis:

-

After incubation, remove the non-migrated/non-invaded cells from the upper surface of the insert with a cotton swab.

-

Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol.

-

Stain the cells with a suitable stain (e.g., crystal violet).

-

Count the number of stained cells in several random fields under a microscope.

-

In Vivo Tumor Xenograft Model

Objective: To assess the in vivo efficacy of this compound in inhibiting tumor growth and angiogenesis in a preclinical animal model.

Methodology:

-

Cell Implantation:

-

Harvest cancer cells (e.g., U118MG glioblastoma cells) and resuspend them in a suitable medium (e.g., PBS or serum-free medium), often mixed with Matrigel.

-

Subcutaneously or orthotopically inject the cell suspension into immunocompromised mice (e.g., nude or SCID mice).

-

-

Tumor Growth and Treatment:

-

Monitor the mice for tumor formation and growth.

-

Once the tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Administer this compound (formulated for oral gavage) or vehicle control to the respective groups daily or as per the defined schedule.

-

Measure tumor volume regularly using calipers.

-

-

Endpoint Analysis:

-

At the end of the study, euthanize the mice and excise the tumors.

-

Weigh the tumors.

-

Process a portion of the tumor tissue for histological and immunohistochemical analysis.

-

-

Immunohistochemistry for Angiogenesis Markers:

-

Fix the tumor tissue in formalin and embed it in paraffin.

-

Prepare tissue sections and perform immunohistochemical staining for markers of angiogenesis, such as CD31 (to identify endothelial cells and measure microvessel density).

-

Quantify the microvessel density by counting the number of CD31-positive vessels per high-power field.

-

Conclusion

This compound is a potent inhibitor of c-Met and related kinases, demonstrating significant anti-angiogenic and antitumor activity in a range of preclinical models. Its mechanism of action, centered on the blockade of the HGF/c-Met signaling axis, leads to the downstream inhibition of key pathways controlling endothelial cell function and tumor vascularization. The quantitative data and experimental findings summarized in this guide underscore the potential of this compound as a therapeutic agent for cancers driven by aberrant c-Met signaling. Further investigation in clinical settings is warranted to fully elucidate its therapeutic utility in oncology.

References

An In-depth Technical Guide to BMS-817378: A Potent Inhibitor of the Met Kinase Family

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of BMS-817378, a potent and selective small-molecule inhibitor of the Met kinase family. This document details its chemical properties, mechanism of action, and its effects on key signaling pathways. Furthermore, it offers detailed experimental protocols for researchers investigating the therapeutic potential of this compound.

Core Compound Information: this compound

This compound, also known as BMS-777607, is a significant compound in oncological research due to its targeted inhibition of key receptor tyrosine kinases.[1][2][3]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value |

| CAS Number | 1025720-94-8[4][5][6][7][8] |

| Synonyms | BMS-777607, ASLAN-002[1][5] |

| Molecular Formula | C25H19ClF2N4O4[4][5][6][8] |

| Molecular Weight | 512.89 g/mol [5][6][8] |

| IUPAC Name | N-(4-((2-amino-3-chloropyridin-4-yl)oxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide[3][5] |

| Appearance | Solid powder[5] |

| Solubility | Soluble in DMSO.[5][8] Not soluble in water or ethanol.[8] |

| Stability | Stable for at least 4 years when stored appropriately.[4] |

| Storage | Room temperature for short term, -20°C for long term.[5][8] |

Mechanism of Action and Target Profile

This compound is a potent, ATP-competitive inhibitor of the Met kinase family.[9] It demonstrates high selectivity for c-Met, Axl, Ron, and Tyro3, which are receptor tyrosine kinases often implicated in tumor cell proliferation, survival, invasion, and metastasis.[1][5][9] The inhibitory concentrations (IC50) for these primary targets are summarized in Table 2.

| Target | IC50 (nM) |

| Axl | 1.1[4][9][10] |

| Ron | 1.8[4][9][10] |

| c-Met | 3.9[4][9][10] |

| Tyro3 | 4.3[4][9][10] |

At higher concentrations, this compound also shows inhibitory activity against other kinases such as Mer, FLT3, Aurora B, Lck, and VEGFR2.[4] By binding to the c-Met protein (hepatocyte growth factor receptor or HGFR), this compound prevents the binding of its ligand, hepatocyte growth factor (HGF), thereby disrupting the MET signaling pathway.[1][3][5] This disruption can lead to the induction of apoptosis in tumor cells that overexpress c-Met.[1][5]

Signaling Pathways

This compound exerts its anti-tumor effects by inhibiting key signaling pathways downstream of the Met, Axl, Ron, and Tyro3 receptors. These pathways are critical for cell growth, proliferation, and survival.

References

- 1. researchgate.net [researchgate.net]

- 2. medkoo.com [medkoo.com]

- 3. ChemGood [chemgood.com]

- 4. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. TYRO3: A potential therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Downstream Effectors of BMS-817378 in Lung Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-817378, also known as BMS-777607, is a potent, orally bioavailable, multi-targeted small molecule kinase inhibitor. It primarily targets the c-Met receptor tyrosine kinase and other members of the TAM (Tyro3, Axl, Mer) family of kinases, which are frequently dysregulated in various malignancies, including non-small cell lung cancer (NSCLC). Aberrant activation of these signaling pathways can drive tumor growth, proliferation, survival, invasion, and metastasis. This technical guide provides an in-depth overview of the downstream effects of this compound in lung cancer cells, summarizing key quantitative data, detailing experimental methodologies, and visualizing the affected signaling cascades.

Core Mechanism of Action

This compound functions as an ATP-competitive inhibitor, binding to the kinase domain of its target receptors and preventing autophosphorylation and subsequent activation of downstream signaling pathways. Its high affinity and selectivity for c-Met, Axl, Ron, and Tyro3 make it a valuable tool for investigating the roles of these kinases in lung cancer pathophysiology and as a potential therapeutic agent.

Quantitative Data Summary

The following tables summarize the inhibitory concentrations (IC50) of this compound against its primary targets and its effects on various lung cancer cell lines.

Table 1: In Vitro Kinase Inhibition

| Target | IC50 (nM) | Assay Type |

| c-Met | 3.9 | Cell-free |

| Axl | 1.1 | Cell-free |

| Ron | 1.8 | Cell-free |

| Tyro3 | 4.3 | Cell-free |

| c-Met Autophosphorylation | <1 (in PC-3 and DU145 cells); 20 (in GTL-16 cell lysates) | Cell-based |

Table 2: Effects on Lung Cancer Cell Lines

| Cell Line | Assay | Endpoint | IC50 / Effect |

| H1993 | Proliferation | Inhibition of cell growth | Selective inhibition noted |

| KHT (murine sarcoma) | Migration & Invasion | Inhibition of cell movement | IC50 < 0.1 µM |

| GTL-16 (gastric carcinoma) | Proliferation | Inhibition of cell growth | Selective inhibition noted |

Signaling Pathways Affected by this compound

This compound primarily disrupts the signaling cascades downstream of the c-Met and Axl receptor tyrosine kinases. Inhibition of these receptors leads to a reduction in the phosphorylation and activation of key effector molecules involved in cell survival, proliferation, and motility.

c-Met Signaling Pathway

Upon binding of its ligand, Hepatocyte Growth Factor (HGF), the c-Met receptor dimerizes and autophosphorylates, creating docking sites for adaptor proteins such as GRB2-associated-binding protein 1 (Gab1) and Gab2. This leads to the activation of two major downstream pathways: the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Ras/Mitogen-activated protein kinase (MAPK) pathway (ERK). This compound blocks the initial autophosphorylation of c-Met, thereby preventing the activation of these cascades.

BMS-817378: A Technical Guide for the Interrogation of TAM Kinase Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-817378, also known as BMS-777607, is a potent, ATP-competitive small molecule inhibitor of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, as well as the c-Met and Ron kinases. Its high potency and selectivity make it a valuable pharmacological tool for elucidating the diverse biological roles of TAM kinases in normal physiology and disease, including cancer, immunology, and neuroscience. This technical guide provides a comprehensive overview of this compound, including its biochemical activity, experimental protocols, and data presentation to facilitate its use in preclinical research.

Biochemical Profile and In Vitro Activity of this compound

This compound exhibits low nanomolar potency against its primary targets in cell-free kinase assays. The compound's inhibitory activity has been characterized across various platforms, providing a clear understanding of its target engagement.

Table 1: In Vitro Inhibitory Activity of this compound (Cell-Free Assays)

| Target Kinase | IC50 (nM) | Reference(s) |

| Axl | 1.1 | [1][2] |

| c-Met | 3.9 | [1][2] |

| Mer | Not explicitly quantified in the provided search results | |

| Ron | 1.8 | [1][2] |

| Tyro3 | 4.3 | [1][2] |

Note: The IC50 for Mer is not explicitly stated in the provided search results, but this compound is characterized as a pan-TAM inhibitor.

Table 2: Cellular Activity of this compound

| Cell Line | Assay | IC50 (nM) | Effect | Reference(s) |

| GTL-16 | c-Met Autophosphorylation | 20 | Potent blockade of c-Met autophosphorylation | [1] |

| PC-3, DU145 | HGF-triggered c-Met Autophosphorylation | < 1 | Inhibition of hepatocyte growth factor-induced c-Met autophosphorylation | [1] |

| KHT | c-Met Autophosphorylation | 10 | Elimination of basal levels of autophosphorylated c-Met | [1] |

| PC-3, DU145 | HGF-induced Cell Scattering | Inhibition at 0.5 µM | Almost complete inhibition | [1] |

| PC-3, DU145 | Stimulated Cell Migration and Invasion | < 100 | Dose-dependent inhibition | [1] |

| U118MG, SF126 | Cell Viability (MTT Assay) | ~12.5 µM (concentration used) | Significantly reduced cell numbers after 24 hours | [3] |

| U118MG, SF126 | Apoptosis (CPP32 activity) | ~12.5 µM (concentration used) | Significant increase in apoptosis after 24 hours | [3] |

| Ba/F3-TAM chimeric cells | Cell Survival | Low to mid nM | Inhibition of Tyro3, Axl, and Mer-dependent survival | [4] |

Selectivity Profile: this compound is a highly selective inhibitor. It is reported to be over 40-fold more selective for its primary targets versus Lck, VEGFR-2, and TrkA/B, and demonstrates more than 500-fold greater selectivity against a broader panel of other receptor and non-receptor kinases.[1][2]

Signaling Pathways and Experimental Workflows

TAM Kinase Signaling Pathway

The TAM kinases are activated by their ligands, Gas6 (Growth arrest-specific 6) and Protein S, which bridge the TAM receptors to phosphatidylserine on the surface of apoptotic cells, leading to their phagocytic clearance. Downstream signaling from TAM kinases activates multiple pathways that regulate cell survival, proliferation, migration, and immune modulation.

Caption: TAM Kinase Signaling Pathway and Point of Inhibition by this compound.

Experimental Workflow: Western Blot for TAM Kinase Phosphorylation

A common application of this compound is to assess its ability to inhibit the autophosphorylation of TAM kinases in a cellular context.

Caption: Workflow for Western Blot Analysis of TAM Kinase Phosphorylation.

Experimental Protocols

In Vitro Kinase Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against a purified TAM kinase.

Materials:

-

Recombinant TAM kinase (e.g., GST-tagged Axl)

-

Kinase buffer (e.g., 20 mM Tris-Cl, pH 7.5, 5 mM MnCl2, 0.1 mg/mL BSA, 0.5 mM DTT)

-

Substrate (e.g., poly(Glu/Tyr))

-

[γ-33P]ATP

-

ATP

-

This compound stock solution in DMSO

-

10% Trichloroacetic acid (TCA)

-

GF/C unifilter plates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, combine the recombinant TAM kinase, substrate, and diluted this compound in kinase buffer.

-

Initiate the kinase reaction by adding a mixture of [γ-33P]ATP and unlabeled ATP. The final ATP concentration should be at or near the Km for the specific kinase.

-

Incubate the reaction at 30°C for 1 hour.[5]

-

Stop the reaction by adding cold TCA to a final concentration of 8%.[5]

-

Precipitate the proteins and collect them onto GF/C unifilter plates using a cell harvester.

-

Wash the plates to remove unincorporated [γ-33P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

Cellular Phosphorylation Assay (Western Blot)

This protocol details the steps to measure the effect of this compound on TAM kinase phosphorylation in cultured cells.

Materials:

-

Cell line expressing the target TAM kinase(s) (e.g., U118MG or SF126 for Axl)[3]

-

Complete growth medium and serum-free medium

-

This compound

-

Ligand for stimulation (e.g., Gas6), if necessary

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-TAM (e.g., anti-p-Axl), anti-total-TAM (e.g., anti-Axl), and a loading control (e.g., anti-β-actin)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

Procedure:

-

Plate cells and allow them to adhere overnight.

-

If studying ligand-induced phosphorylation, serum-starve the cells for 12-24 hours.

-

Pre-treat the cells with various concentrations of this compound (e.g., 0-10 µM) or vehicle (DMSO) for 1-2 hours.

-

If applicable, stimulate the cells with the appropriate ligand for a predetermined time (e.g., 15-30 minutes).

-

Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

-

Clear the lysates by centrifugation and determine the protein concentration.

-

Denature the protein samples by boiling in SDS-PAGE sample buffer.

-

Separate 20-40 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the anti-phospho-TAM primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an ECL reagent and an imaging system.

-

Strip the membrane and re-probe with the anti-total-TAM antibody and the loading control antibody to ensure equal protein loading.

Cell Migration and Invasion Assays

A. Scratch (Wound Healing) Assay for Migration:

-

Grow a confluent monolayer of cells in a 6- or 12-well plate.

-

Create a "scratch" in the monolayer with a sterile pipette tip.[6]

-

Wash with PBS to remove detached cells.

-

Add fresh medium containing different concentrations of this compound or vehicle.

-

Image the scratch at time 0 and at subsequent time points (e.g., 12, 24 hours).

-

Quantify the migration by measuring the closure of the scratch area.

B. Transwell Invasion Assay:

-

Use transwell inserts with an 8 µm pore membrane coated with Matrigel.[6]

-

Rehydrate the Matrigel with serum-free medium.

-

In the top chamber, add cells suspended in serum-free medium containing this compound or vehicle.

-

In the bottom chamber, add complete medium (containing 10% FBS) as a chemoattractant.[6]

-

Incubate for 24-48 hours.

-

Remove the non-invading cells from the top of the membrane with a cotton swab.

-

Fix and stain the invading cells on the bottom of the membrane with crystal violet.

-

Count the number of invaded cells in several microscopic fields.

In Vivo Efficacy Studies in Mouse Xenograft Models

Materials:

-

Immunocompromised mice (e.g., athymic nude or SCID)

-

Tumor cells for implantation (e.g., GTL-16, SF126, or U118MG)[3][5]

-

This compound

-

Vehicle for oral gavage (e.g., DMSO and PEG300)[3]

-

Calipers for tumor measurement

Procedure:

-

Implant tumor cells subcutaneously or orthotopically into the mice.

-

Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Prepare the this compound formulation for oral administration. A typical dose range is 6.25-50 mg/kg, administered once daily by oral gavage.[5]

-

Treat the mice for a specified period (e.g., 21 days).

-

Measure the tumor volume with calipers every 2-3 days.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot, immunohistochemistry).

Pharmacokinetic Data

While a comprehensive pharmacokinetic profile for this compound is not publicly available in a consolidated table, in vivo studies in mice have demonstrated its oral bioavailability and efficacy when administered by gavage, suggesting adequate exposure to achieve a therapeutic effect.[5][6]

Studying Individual TAM Kinase Function

Given that this compound is a pan-TAM inhibitor, dissecting the role of individual TAM kinases requires specific experimental systems.

Strategies:

-

Cell Line Selection: Utilize cell lines that predominantly express a single TAM kinase. A thorough literature search and/or expression analysis (e.g., qPCR, Western blot) of a panel of cell lines is recommended to identify suitable models.

-

Genetic Knockdown/Knockout: In a cell line that expresses multiple TAM kinases, use siRNA, shRNA, or CRISPR/Cas9 to selectively deplete one or two of the TAMs. The effect of this compound can then be assessed in the context of the remaining TAM kinase(s).

-

Chimeric Receptors: Engineer cell lines to express chimeric receptors containing the extracellular domain of a growth factor receptor (e.g., EGFR) and the intracellular domain of an individual TAM kinase.[4][7] This allows for the specific activation of a single TAM kinase signaling pathway by the corresponding growth factor.

Conclusion

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Inhibiting receptor tyrosine kinase AXL with small molecule inhibitor BMS-777607 reduces glioblastoma growth, migration, and invasion in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. TAM Signaling in the Nervous System | Semantic Scholar [semanticscholar.org]

- 6. TAM Signaling in the Nervous System: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: BMS-817378 Solubility and Preparation for In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-817378, also known as BMS-777607, is a potent and selective small molecule inhibitor of the c-Met tyrosine kinase and related family members, including Axl, Ron, and Tyro3.[1][2][3] These receptor tyrosine kinases play critical roles in tumor cell proliferation, survival, invasion, and metastasis.[4][5] this compound disrupts the MET signaling pathway by binding to the c-Met protein, thereby preventing the binding of its ligand, hepatocyte growth factor (HGF), and subsequent downstream signaling.[4][5] This targeted action makes this compound a valuable tool for cancer research and a potential antineoplastic agent. This document provides detailed application notes and protocols for the solubilization of this compound and its preparation for various in vitro assays.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, including its solubility and inhibitory activity against various kinases.

Table 1: Solubility of this compound

| Solvent | Solubility | Concentration (Molar) | Notes |

| DMSO | 100 mg/mL[1] | 194.97 mM[1] | Use fresh, anhydrous DMSO as moisture can reduce solubility.[1] |

| DMF | 20 mg/mL[3] | ~39 mM | - |

| DMF:PBS (pH 7.2) (1:7) | 0.1 mg/mL[3] | ~0.195 mM | - |

| Water | Insoluble[1] | - | - |

| Ethanol | Insoluble[1] | - | - |

Table 2: In Vitro Inhibitory Activity of this compound (IC50)

| Target Kinase | IC50 (nM) | Assay Type |

| c-Met | 3.9[1][2][3] | Cell-free assay |

| Axl | 1.1[1][2][3] | Cell-free assay |

| Ron | 1.8[1][2][3] | Cell-free assay |

| Tyro3 | 4.3[1][2][3] | Cell-free assay |

| Mer | 14[3] | Not Specified |

| FLT3 | 16[3] | Not Specified |

| Aurora B | 78[3] | Not Specified |

| Lck | 120[3] | Not Specified |

| VEGFR2 | 180[3] | Not Specified |

| c-Met (autophosphorylation in GTL-16 cell lysates) | 20[2] | Cell-based assay |

| HGF-induced c-Met autophosphorylation (PC-3 & DU145 cells) | <1[1] | Cell-based assay |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway targeted by this compound and a typical experimental workflow for its use in in vitro assays.

Caption: this compound inhibits the c-Met signaling pathway.

Caption: Workflow for in vitro assays using this compound.

Experimental Protocols

1. Preparation of this compound Stock Solution (10 mM in DMSO)

Materials:

-

This compound powder (Molecular Weight: 512.89 g/mol )[4]

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated balance

-

Vortex mixer

Protocol:

-

Weighing: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.13 mg of this compound.

-

Dissolving: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For a 10 mM solution, add 1 mL of DMSO for every 5.13 mg of compound.

-

Solubilization: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

2. Preparation of Working Solutions for Cell-Based Assays

Materials:

-

10 mM this compound stock solution in DMSO

-

Sterile cell culture medium appropriate for the cell line being used

-

Sterile microcentrifuge tubes

Protocol:

-

Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Serial Dilutions: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.

-

Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

-

Example Dilution Series: To prepare a 1 µM working solution from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution in cell culture medium.

-

-

Vehicle Control: Prepare a vehicle control solution containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment.

-

Immediate Use: It is recommended to prepare fresh working solutions for each experiment and use them immediately.

3. General Protocol for In Vitro Cell-Based Assays (e.g., Proliferation, Migration)

Materials:

-

Cultured cells of interest (e.g., PC-3, DU145, KHT)[1]

-

Appropriate cell culture plates (e.g., 96-well for proliferation, 24-well with inserts for migration/invasion)

-

Complete cell culture medium

-

This compound working solutions and vehicle control

-

Assay-specific reagents (e.g., MTT, crystal violet)

Protocol:

-

Cell Seeding: Seed the cells into the appropriate culture plates at a density that allows for logarithmic growth during the treatment period. Allow the cells to adhere and recover overnight in a 37°C, 5% CO2 incubator.

-

Treatment: Remove the existing medium and replace it with fresh medium containing the desired concentrations of this compound or the vehicle control.

-

Incubation: Incubate the cells for the desired period, which can range from hours to days depending on the assay. For example, cell scattering and migration assays are often performed over 24 hours, while proliferation assays may run for 72-96 hours.[1]

-

Assay Performance: Following incubation, perform the specific in vitro assay according to the manufacturer's protocol or established laboratory procedures.

-

Proliferation/Viability Assays (e.g., MTT): Assess the metabolic activity of the cells as an indicator of proliferation.

-

Migration/Invasion Assays (e.g., Transwell): Quantify the number of cells that have migrated through a porous membrane towards a chemoattractant.[1]

-

Cell Scattering Assays: Observe and quantify the dissociation of cell colonies, often induced by HGF.[1]

-

Western Blotting: Analyze the phosphorylation status of c-Met and its downstream signaling proteins (e.g., Akt, ERK) to confirm target engagement.[2]

-

-

Data Analysis: Collect and analyze the data to determine the effect of this compound on the measured cellular function. Calculate IC50 values where appropriate.

Concluding Remarks

These application notes and protocols provide a comprehensive guide for the effective use of this compound in in vitro research. Adherence to these guidelines for solubilization, storage, and experimental setup will help ensure the generation of reliable and reproducible data. Researchers should always consult relevant literature for cell line-specific and assay-specific optimizations.

References

Application Notes and Protocols for BMS-817378 Treatment in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of BMS-817378 (also known as BMS-777607) in a cell culture setting. This small molecule inhibitor is a potent and selective antagonist of the MET receptor tyrosine kinase family, demonstrating significant anti-cancer properties in preclinical studies.

Mechanism of Action

This compound is a multi-targeted kinase inhibitor that primarily targets c-Met, Axl, Ron, and Tyro3 receptor tyrosine kinases.[1][2] By binding to the ATP-binding site of these kinases, this compound inhibits their autophosphorylation and downstream signaling cascades.[2] This disruption of key cellular pathways can lead to the inhibition of cell proliferation, migration, and invasion, as well as the induction of apoptosis in cancer cells that are dependent on these signaling pathways.[3][4]

Data Presentation

In Vitro Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) |

| c-Met | 3.9 |

| Axl | 1.1 |

| Ron | 1.8 |

| Tyro3 | 4.3 |

IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity in cell-free assays.[1][2]

Cellular Activity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Effective Concentration | Observed Effect |

| PC-3, DU145 | Prostate Cancer | Cell Scattering | < 1 nM - 0.5 µM | Inhibition of HGF-induced cell scattering |

| KHT | Murine Sarcoma | c-Met Phosphorylation | 10 nM | Potent inhibition of basal c-Met autophosphorylation |

| KHT | Murine Sarcoma | Cell Migration/Invasion | < 0.1 µM | Dose-dependent suppression |

| GTL-16, H1993 | Gastric, Lung Cancer | Proliferation | Not specified | Selective inhibition of proliferation |

| SF126, U118MG | Glioblastoma | Apoptosis, Proliferation | 12.5 µM | Increased apoptosis and decreased proliferation |

| T-47D, ZR-75-1 | Breast Cancer | Clonogenic Growth | Therapeutic doses | Inhibition of cancerous clonogenic growth |

Experimental Protocols

Reconstitution and Storage of this compound

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes

Protocol:

-

This compound is soluble in DMSO.[3] To prepare a stock solution, dissolve the this compound powder in a sufficient volume of DMSO to achieve a desired concentration (e.g., 10 mM).

-

Gently vortex or sonicate the solution to ensure complete dissolution.

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for long-term storage. For short-term storage (up to a month), the solution can be kept at -20°C in the solvent. The powder form can be stored at -20°C for up to three years.[2]

Cell Proliferation Assay (MTT Assay)

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium from the stock solution.

-

Remove the existing medium from the wells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Following incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Wound Healing (Scratch) Assay

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

6-well or 12-well cell culture plates

-

Sterile 200 µL pipette tip or a wound healing insert

-

This compound stock solution

-

Microscope with a camera

Protocol:

-

Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.

-

Create a "scratch" or a cell-free gap in the monolayer using a sterile 200 µL pipette tip. Alternatively, use commercially available wound healing inserts to create a more uniform gap.

-

Wash the wells with PBS to remove any detached cells.

-

Replace the medium with fresh medium containing different concentrations of this compound or a vehicle control.

-

Capture images of the scratch at time 0 and at regular intervals (e.g., every 6, 12, or 24 hours) using a microscope.

-

Measure the width of the scratch at different points for each time point and treatment condition.

-

Quantify the rate of cell migration by comparing the closure of the scratch in the treated groups to the control group.

Transwell Invasion Assay

Materials:

-

Cancer cell line of interest

-

Serum-free cell culture medium

-

Complete cell culture medium (as a chemoattractant)

-

Transwell inserts (typically with an 8 µm pore size membrane)

-

Matrigel or other basement membrane matrix

-

24-well plates

-

This compound stock solution

-

Cotton swabs

-

Fixation solution (e.g., methanol or paraformaldehyde)

-

Staining solution (e.g., crystal violet)

-

Microscope

Protocol:

-

Coat the upper surface of the transwell insert membranes with a thin layer of Matrigel and allow it to solidify.

-

Harvest and resuspend the cells in serum-free medium.

-

Add the cell suspension to the upper chamber of the transwell inserts. The medium in the upper chamber should contain the desired concentrations of this compound or a vehicle control.

-

Add complete medium (containing a chemoattractant like FBS) to the lower chamber of the 24-well plate.

-

Incubate the plate for a period that allows for cell invasion (e.g., 24-48 hours).

-

After incubation, carefully remove the non-invading cells from the upper surface of the membrane using a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with a fixation solution.

-

Stain the fixed cells with a staining solution such as crystal violet.

-

Wash the inserts to remove excess stain and allow them to dry.

-

Count the number of invaded cells in several random fields under a microscope.

-

Compare the number of invaded cells in the treated groups to the control group to determine the effect of this compound on cell invasion.

Western Blot Analysis

Materials:

-

Cancer cell line of interest

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

This compound stock solution

-

Protein quantification assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-c-Met, anti-c-Met, anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed cells and allow them to adhere. Treat the cells with various concentrations of this compound for the desired time.

-

Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration in each lysate.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analyze the band intensities to determine the effect of this compound on the phosphorylation and expression of target proteins.

Mandatory Visualizations

Caption: this compound inhibits c-Met/Axl/Ron signaling pathways.

References

Application Notes and Protocols for Western Blot Analysis Following BMS-817378 Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the effects of BMS-817378, a potent c-Met and TAM (Tyro3, Axl, Mer) family kinase inhibitor. The following protocols and data will enable researchers to effectively assess the impact of this compound on key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

Introduction

This compound (also known as BMS-777607) is a small molecule inhibitor that primarily targets the c-Met receptor tyrosine kinase.[1][2] Additionally, it exhibits inhibitory activity against other receptor tyrosine kinases, including Axl, Ron, and Tyro3.[3][4][5] The c-Met signaling pathway, when aberrantly activated, plays a critical role in tumorigenesis and metastatic progression. This compound disrupts this pathway by inhibiting the autophosphorylation of c-Met, thereby blocking downstream signaling cascades. Western blotting is an essential technique to elucidate the molecular mechanism of this compound by quantifying the changes in protein expression and phosphorylation status of key signaling molecules.

Data Presentation: Quantitative Analysis of this compound Effects

The following tables summarize quantitative data from studies investigating the effects of this compound on protein expression and phosphorylation in various cancer cell lines. This data provides a reference for expected outcomes and aids in experimental design.

Table 1: Inhibition of c-Met and Axl Phosphorylation by this compound

| Cell Line | Target Protein | Treatment Concentration | Treatment Time | % Inhibition of Phosphorylation | Reference |

| PC-3 (Prostate) | p-c-Met (Y1234/1235) | 0.1 µM | 1 hour | >90% | [6] |

| DU145 (Prostate) | p-c-Met (Y1234/1235) | <1 nM (IC50) | 1 hour | 50% | [6] |

| U118MG (Glioblastoma) | p-Axl | 12.5 µM | 12 hours | Significant Reduction | [7] |

| SF126 (Glioblastoma) | p-Axl | 12.5 µM | 12 hours | Significant Reduction | [7] |

| KHT (Sarcoma) | p-c-Met | Nanomolar range | Not Specified | Potent Blockade | [8] |

Table 2: Effects of this compound on Downstream Signaling Molecules

| Cell Line | Target Protein | Treatment Concentration | Treatment Time | Observed Effect | Reference |

| PC-3 (Prostate) | p-Akt (S473) | 0.1 - 1 µM (IC50) | 1 hour | Dose-dependent inhibition | [6] |

| PC-3 (Prostate) | p-ERK (T202/Y204) | 0.01 - 0.1 µM (IC50) | 1 hour | Dose-dependent inhibition | [6] |

| DU145 (Prostate) | p-Akt (S473) | <0.001 µM (IC50) | 1 hour | Dose-dependent inhibition | [6] |